

The Origin and Synthesis of DM1-SMe: A Technical Guide

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Compound of Interest		
Compound Name:	DM1-SMe	
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Abstract

DM1-SMe is a highly potent maytansinoid derivative that serves as a critical component in the development of antibody-drug conjugates (ADCs). As a microtubule inhibitor, it is designed for targeted delivery to cancer cells, thereby minimizing systemic toxicity associated with its parent compound, maytansine. This technical guide provides a comprehensive overview of the origin of **DM1-SMe**, its detailed synthesis from the microbial fermentation product Ansamitocin P-3, and its mechanism of action. This document includes detailed experimental protocols, a summary of physicochemical and biological data, and visual representations of the synthetic and signaling pathways to support researchers in the field of oncology and drug development.

Introduction: The Genesis of a Potent Payload

The story of **DM1-SMe** begins with the natural product maytansine, an ansa macrolide first isolated from the Ethiopian shrub Maytenus serrata.[1][2] Maytansine demonstrated powerful antitumor properties by inhibiting microtubule assembly, a critical process for cell division.[1][3] However, its clinical development in the 1970s was hampered by severe systemic toxicity, which rendered it unsuitable for widespread therapeutic use.[1][3]

The advent of monoclonal antibody technology opened a new avenue for harnessing the potent cytotoxicity of maytansinoids. The core concept was to use an antibody to selectively deliver the cytotoxic agent to cancer cells, thereby sparing healthy tissues. This led to the development



of antibody-drug conjugates (ADCs), where a potent "payload" is chemically linked to an antibody that targets a tumor-specific antigen.

To be effectively used in an ADC, maytansine required chemical modification to introduce a linking point for conjugation to an antibody. This led to the synthesis of DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine), a derivative of maytansine with a free thiol group that can be readily conjugated to a linker on an antibody.[1][4] **DM1-SMe** is a stabilized, protected form of DM1 where the reactive thiol group is capped with a methyl disulfide (-SMe) group.[5] This capping prevents the formation of DM1 dimers and other unwanted disulfide species during storage and handling, ensuring a consistent and high-quality starting material for the conjugation process.[5][6] The methyl disulfide group is readily cleaved during the conjugation reaction to reveal the free thiol of DM1 for attachment to the antibody linker.

Physicochemical and Biological Properties of DM1-SMe

A summary of the key quantitative data for **DM1-SMe** is presented in Table 1. This data is essential for its handling, formulation, and use in experimental settings.



Property	Value	Reference(s)
Chemical Name	N2'-deacetyl-N2'-[3- (methyldithio)-1- oxopropyl]maytansine	[5]
Synonyms	DM1-SSMe	[5]
CAS Number	138148-68-2	[1]
Molecular Formula	C36H50CIN3O10S2	[1][7]
Molecular Weight	784.4 g/mol	[1][7]
Appearance	Off-white to light yellow solid	[8]
Solubility	DMF: 16 mg/mLDMSO: 12 mg/mLDMF:PBS (pH 7.2) (1:5): 0.16 mg/mL	[1]
Storage Conditions	Short term (days to weeks): 0 - 4 °C, dry and darkLong term (months to years): -20 °C	[5]
In Vitro Potency (IC50)	0.002 to >3 nM in a panel of cancer cell lines	[1]

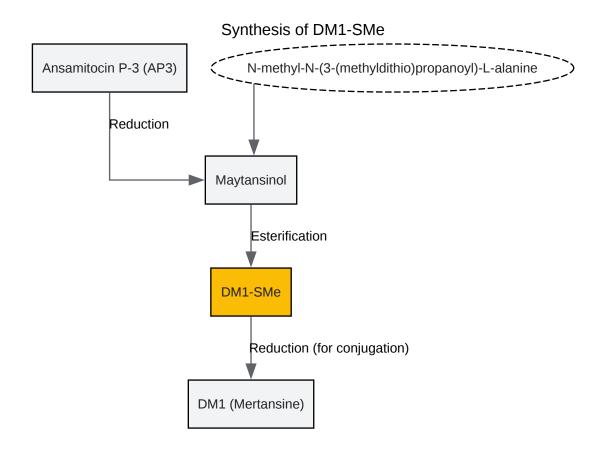
Synthesis of DM1-SMe

The synthesis of **DM1-SMe** is a multi-step process that begins with the fermentation of the microorganism Actinosynnema pretiosum to produce the precursor molecule, Ansamitocin P-3 (AP3).[2][9] AP3 is then chemically converted to maytansinol, which is subsequently acylated to form DM1. Finally, the thiol group of DM1 is capped to yield **DM1-SMe**.

Synthetic Pathway Overview

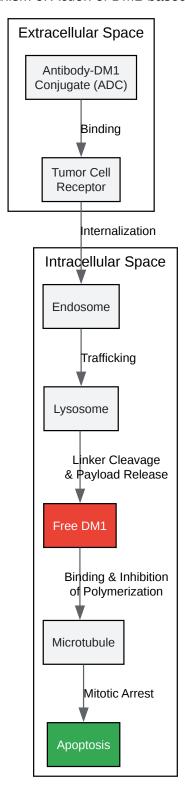
The overall synthetic route from Ansamitocin P-3 to **DM1-SMe** is depicted below.







Mechanism of Action of DM1-based ADCs



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